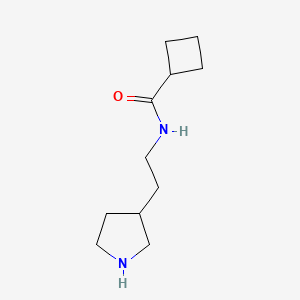
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a cyclobutanecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions using reagents like ethyl bromide.
Formation of the Cyclobutanecarboxamide Group: The final step involves the formation of the cyclobutanecarboxamide group through the reaction of cyclobutanecarboxylic acid with the intermediate product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the cyclobutanecarboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopentanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclohexanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopropanecarboxamide
Uniqueness:
- The presence of the cyclobutanecarboxamide group provides unique steric and electronic properties compared to other cyclic carboxamides.
- The combination of the pyrrolidine ring and the cyclobutanecarboxamide group offers a distinct structural framework that can be exploited for various applications.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
N-(2-pyrrolidin-3-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-7-5-9-4-6-12-8-9/h9-10,12H,1-8H2,(H,13,14) |
Clé InChI |
IUNHZNBNNLBNDR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)NCCC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
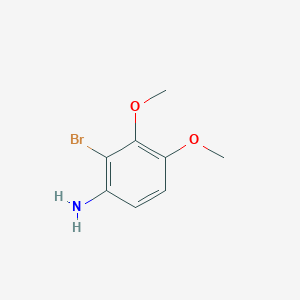
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)

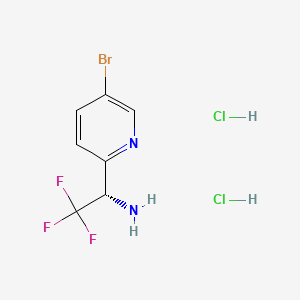

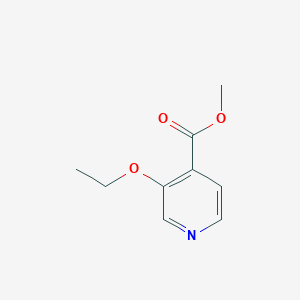

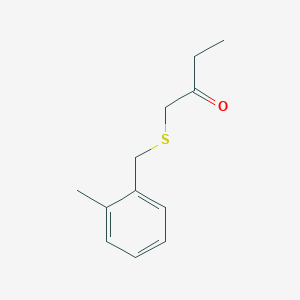

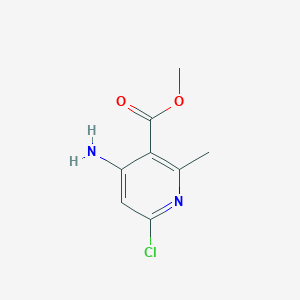
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)

